molecular formula C18H12O3 B385440 4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one CAS No. 108154-44-5

4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Cat. No. B385440
CAS RN: 108154-44-5
M. Wt: 276.3g/mol
InChI Key: PZLBFZYXTNHQRA-UHFFFAOYSA-N
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Description

“4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one” is a compound that has been studied for its potential anticancer activity . It is a benzofuran derivative, which is a class of compounds known for their diverse biological activities .


Synthesis Analysis

The synthesis of benzofuran derivatives, including “4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one”, involves several steps. The structures of the synthesized compounds are confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR .


Molecular Structure Analysis

The molecular structure of “4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one” is characterized by the presence of a benzofuran ring and a chromen-2-one ring . The molecular formula is C18H12O4 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.

Scientific Research Applications

Antimicrobial Applications

Benzofuran derivatives have been identified as promising scaffolds for antimicrobial agents. They are found to be effective against a range of microbial pathogens, including bacteria and fungi. The structural features of benzofuran compounds, such as the presence of a 2-benzofuran-2-yl group, contribute to their antimicrobial potency . For instance, certain benzofuran derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, which are common culprits in infections .

Antioxidant Properties

The antioxidant activity of benzofuran derivatives is attributed to their ability to scavenge free radicals and chelate metal ions. These compounds have been evaluated using various assays, such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP), demonstrating significant antioxidant potential . This property is crucial in the prevention of oxidative stress-related diseases and in the stabilization of pharmaceuticals.

Anti-Tumor Activity

Benzofuran derivatives exhibit anti-tumor properties by inhibiting the growth of cancer cells. They have been tested against various cancer cell lines, including human liver carcinoma cells, and have shown to be more potent than certain standard chemotherapy agents . The anti-tumor activity is often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation.

Anti-Viral Efficacy

The anti-viral activity of benzofuran compounds extends to several viruses, including the hepatitis C virus. Novel benzofuran derivatives are being explored as potential therapeutic drugs for viral diseases due to their ability to interfere with viral replication and assembly . This application is particularly relevant in the search for new treatments for emerging viral infections.

Bioactivity in Drug Development

Benzofuran derivatives are recognized for their broad pharmacological activities, which make them valuable lead compounds in drug development. Their natural product sources and the relationship between their bioactivities and structures are subjects of ongoing research, aiming to optimize their therapeutic potential . The versatility of benzofuran compounds allows for the exploration of various drug prospects.

Synthesis of Complex Benzofuran Systems

Recent advancements in synthetic methods have enabled the construction of complex benzofuran derivatives. Techniques such as free radical cyclization cascades and proton quantum tunneling have been employed to synthesize polycyclic benzofuran compounds with high yield and fewer side reactions . These synthetic approaches are crucial for the development of benzofuran-based drugs with enhanced efficacy and reduced toxicity.

Mechanism of Action

The compound has been found to exhibit significant action against hepatocellular and cervical cancer cell lines . It demonstrated a dual inhibitory effect against PI3K and VEGFR-2, which are important enzymes in cancer progression .

Future Directions

The compound’s potential as an anticancer agent is promising, but further studies are needed to fully understand its mechanism of action and to evaluate its efficacy and safety in clinical settings .

properties

IUPAC Name

4-(1-benzofuran-2-yl)-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c1-11-6-7-13-14(10-18(19)21-16(13)8-11)17-9-12-4-2-3-5-15(12)20-17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLBFZYXTNHQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

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